![molecular formula C32H48O9 B1246010 Cimicifugoside H-4 CAS No. 161097-79-6](/img/structure/B1246010.png)
Cimicifugoside H-4
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Overview
Description
Cimicifugoside H-4 is a natural product found in Actaea simplex, Actaea, and other organisms with data available.
Scientific Research Applications
1. Neurological and Menopausal Symptom Treatment
Cimicifugoside, an active ingredient of Cimicifuga racemosa, shows potential in treating various neurological and menopausal symptoms. It inhibits calcium increase induced by DMPP, a nicotinic acetylcholine receptor agonist, in bovine adrenal chromaffin cells. This suggests its selective inhibition of nAChR-mediated responses, which could be beneficial in addressing menopausal depression, arthritis, and nerve pain (Woo et al., 2004).
2. Potentiation of Methotrexate Cytotoxicity
Cimicifugoside enhances the cytotoxicity of methotrexate, a chemotherapy agent, by inhibiting nucleoside transport. This was observed in human leukemia cells, where cimicifugoside inhibited the uptake of various nucleosides, suggesting a potential role in cancer treatment through its synergistic effects with methotrexate (Yawata et al., 2009).
3. Chemical Constituents of Medicinal Plants
Cimicifugoside H-4, as a part of the chemical constituents of Cimicifuga rhizome, contributes to the plant's medicinal properties. These properties include anti-inflammatory, analgesic, and antipyretic effects, commonly used in traditional Chinese medicine. The study of these constituents helps in understanding the pharmacological basis of the plant's medicinal uses (Sakurai & Nagai, 1996).
4. Pharmacokinetics and Bioavailability
Research on the pharmacokinetics and bioavailability of cimicifugosides, including cimicifugoside H-4, provides insights into their absorption, distribution, metabolism, and excretion. This is crucial for understanding the efficacy and safety of these compounds when used in various therapeutic applications (Gai et al., 2012).
5. Cell-Specific Synergic Effects
Cimicifugoside displays a cell-specific synergic effect on the cytotoxicity of methotrexate in different leukemia cell lines. This indicates its potential for targeted cancer therapy, enhancing the effectiveness of chemotherapy agents in specific cell types (Yawata et al., 2011).
properties
CAS RN |
161097-79-6 |
---|---|
Molecular Formula |
C32H48O9 |
Molecular Weight |
576.7 g/mol |
IUPAC Name |
(1S,2S,4R,5R,6R,9R,10R,12R,16R,18S,21R)-2,9,10-trihydroxy-4,6,12,17,17-pentamethyl-18-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyhexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-en-8-one |
InChI |
InChI=1S/C32H48O9/c1-15-10-16(33)25(38)32(39)13-29(5)19-7-6-18-27(2,3)21(41-26-23(37)22(36)17(34)12-40-26)8-9-30(18)14-31(19,30)20(35)11-28(29,4)24(15)32/h7,15,17-18,20-26,34-39H,6,8-14H2,1-5H3/t15-,17-,18+,20+,21+,22+,23-,24-,25+,26+,28-,29+,30-,31+,32-/m1/s1 |
InChI Key |
XAOFACFLIBLCBM-UKBVKWQQSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)[C@@H]([C@@]2([C@H]1[C@]3(C[C@@H]([C@@]45C[C@@]46CC[C@@H](C([C@@H]6CC=C5[C@@]3(C2)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)O)C)O)O |
SMILES |
CC1CC(=O)C(C2(C1C3(CC(C45CC46CCC(C(C6CC=C5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)O)C)O)O |
Canonical SMILES |
CC1CC(=O)C(C2(C1C3(CC(C45CC46CCC(C(C6CC=C5C3(C2)C)(C)C)OC7C(C(C(CO7)O)O)O)O)C)O)O |
synonyms |
24-des-isopropyl-7-ene-23-one-9,19; 16,24-di-cycloart-3 beta,11 beta,16 alpha,24 alpha-tetraol 3-O-beta-D-xylopryanoside neocimiside |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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